molecular formula C52H72N10O13 B10781307 Cyanoginosin YR

Cyanoginosin YR

Cat. No.: B10781307
M. Wt: 1045.2 g/mol
InChI Key: OWHASZQTEFAUJC-QDLNYOLSSA-N
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Description

Cyanoginosin YR is a cyclic heptapeptide toxin produced by the cyanobacterium Microcystis aeruginosaThese toxins are significant due to their impact on water quality and potential health risks to humans and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanoginosin YR involves the cyclization of a linear peptide precursor. The linear peptide is synthesized using standard solid-phase peptide synthesis techniques, followed by cyclization under specific conditions to form the cyclic structure .

Industrial Production Methods: Industrial production of this compound is typically achieved through the cultivation of Microcystis aeruginosa in controlled environments. The cyanobacteria are harvested, and the toxin is extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Cyanoginosin YR undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted analogs of this compound, each with distinct chemical properties and biological activities .

Scientific Research Applications

Cyanoginosin YR has several scientific research applications:

Mechanism of Action

Cyanoginosin YR exerts its effects by inhibiting protein phosphatases 1 and 2A, leading to the disruption of cellular signaling pathways. This inhibition results in the accumulation of phosphorylated proteins, causing cellular damage and hepatotoxicity. The molecular targets include the catalytic subunits of these phosphatases, and the pathways involved are critical for maintaining cellular homeostasis .

Comparison with Similar Compounds

  • Cyanoginosin LR
  • Cyanoginosin LA
  • Cyanoginosin YM
  • Microcystin-LR

Comparison: Cyanoginosin YR is unique due to its specific amino acid composition and cyclic structure. Compared to Cyanoginosin LR, it has different amino acids at specific positions, leading to variations in toxicity and biological activity. Cyanoginosin LA and YM also differ in their amino acid sequences and structural features, which influence their reactivity and effects .

Properties

Molecular Formula

C52H72N10O13

Molecular Weight

1045.2 g/mol

IUPAC Name

(5R,8S,11R,12R,15S,18S,19S)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3Z,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid

InChI

InChI=1S/C52H72N10O13/c1-28(25-29(2)41(75-8)27-34-13-10-9-11-14-34)16-21-37-30(3)44(65)59-39(50(71)72)22-23-42(64)62(7)33(6)47(68)56-32(5)46(67)60-40(26-35-17-19-36(63)20-18-35)49(70)61-43(51(73)74)31(4)45(66)58-38(48(69)57-37)15-12-24-55-52(53)54/h9-11,13-14,16-21,25,29-32,37-41,43,63H,6,12,15,22-24,26-27H2,1-5,7-8H3,(H,56,68)(H,57,69)(H,58,66)(H,59,65)(H,60,67)(H,61,70)(H,71,72)(H,73,74)(H4,53,54,55)/b21-16+,28-25-/t29-,30-,31+,32+,37-,38-,39?,40-,41-,43+/m0/s1

InChI Key

OWHASZQTEFAUJC-QDLNYOLSSA-N

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C\[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C

Origin of Product

United States

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